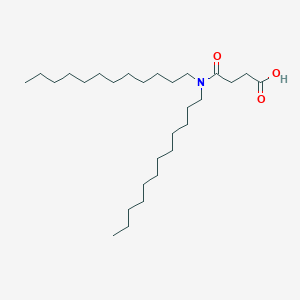

4-(Didodecylamino)-4-oxobutanoic acid

Description

4-(Didodecylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by a succinamic acid backbone (4-oxobutanoic acid) substituted with two dodecyl (C12) alkyl chains via an amino group. The didodecylamino group likely enhances lipophilicity, influencing solubility, aggregation behavior, and interaction with biological membranes.

Properties

CAS No. |

81793-42-2 |

|---|---|

Molecular Formula |

C28H55NO3 |

Molecular Weight |

453.7 g/mol |

IUPAC Name |

4-(didodecylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C28H55NO3/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28(31)32)26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,32) |

InChI Key |

KKPXLFLEHVRADS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Didodecylamino)-4-oxobutanoic acid typically involves the reaction of a dodecylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where dodecylamine reacts with a carboxylic acid chloride or anhydride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of 4-(Didodecylamino)-4-oxobutanoic acid may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Didodecylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Didodecylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of 4-(Didodecylamino)-4-oxobutanoic acid involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar 4-Oxobutanoic Acid Derivatives

The provided evidence highlights several structurally related 4-oxobutanoic acid derivatives with diverse substituents. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Structural and Functional Diversity

Table 1: Key Compounds and Substituent Effects

Physicochemical Properties

- Solubility: Aromatic substituents (e.g., naphthalen-2-yl) enhance solubility in organic solvents like alcohols , while alkyl chains (e.g., didodecylamino) likely reduce aqueous solubility.

- Thermal Stability: Derivatives with rigid aromatic groups (e.g., 4-methoxy-2-nitrophenylamino) exhibit stability suitable for materials science applications .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) in aryl-substituted derivatives enhance NLO properties or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.